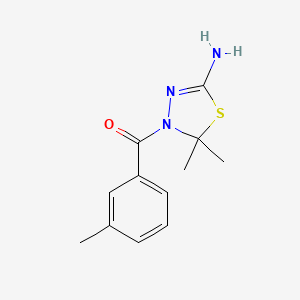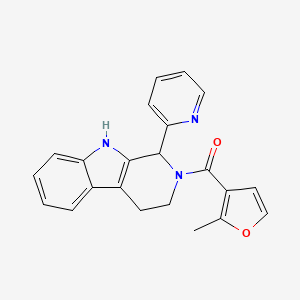![molecular formula C20H27N3O2 B6091496 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6091496.png)
2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes. In 5]decan-6-one.
作用机制
The mechanism of action of 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves its interaction with various receptors and enzymes in the body. This compound has been shown to act as a dopamine D2 receptor antagonist, which inhibits the binding of dopamine to these receptors. Additionally, this compound has been shown to inhibit the activity of the hERG potassium channel, which is involved in the regulation of cardiac function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific application. As a dopamine D2 receptor antagonist, this compound has been shown to have effects on motor function, reward processing, and cognitive function. Additionally, this compound has been shown to have anti-arrhythmic effects, which make it a potential candidate for the treatment of cardiovascular diseases. Finally, this compound has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of various cancer cell lines.
实验室实验的优点和局限性
One of the main advantages of using 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes. Additionally, this compound has been shown to have potent activity as a dopamine D2 receptor antagonist, which makes it a valuable tool for investigating the role of dopamine in various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are many future directions for the study of 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the investigation of its potential as a treatment for cardiovascular diseases, given its anti-arrhythmic effects. Additionally, further research is needed to fully understand the role of this compound as a dopamine D2 receptor antagonist, and its potential applications in the treatment of neurological and psychiatric disorders. Finally, the potential anticancer properties of this compound warrant further investigation, with the goal of developing new cancer treatments based on this compound.
合成方法
The synthesis of 2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that starts with the reaction of 3-pyridinylmethanol and cyclopentanone in the presence of a Lewis acid catalyst. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to form the spirocyclic intermediate. Finally, the intermediate is treated with 1,2-diaminoethane to obtain the desired product.
科学研究应用
2-(cyclopentylcarbonyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. This compound has been shown to have potent activity as a dopamine D2 receptor antagonist, which makes it a valuable tool for investigating the role of dopamine in various physiological processes. Additionally, this compound has been shown to have anti-arrhythmic effects, which make it a potential candidate for the treatment of cardiovascular diseases. Finally, this compound has also been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of various cancer cell lines.
属性
IUPAC Name |
2-(cyclopentanecarbonyl)-7-(pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-18(17-6-1-2-7-17)23-12-9-20(15-23)8-4-11-22(19(20)25)14-16-5-3-10-21-13-16/h3,5,10,13,17H,1-2,4,6-9,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRZTWXLAZSPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(3,4-dihydro-1(2H)-naphthalenylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6091428.png)
![3-{2-[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B6091433.png)



![N-[(4-bromophenyl)sulfonyl]-N-phenylglycine](/img/structure/B6091467.png)
![5-[(1-adamantylacetyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B6091475.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B6091486.png)
![ethyl 7-(hydroxyimino)-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6091493.png)
![3,6,7-trimethyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B6091494.png)
![N,N-diethyl-N'-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N'-methyl-1,2-ethanediamine](/img/structure/B6091508.png)
![3-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6091512.png)
![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6091516.png)
![3-{2-[4-(2-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6091519.png)
